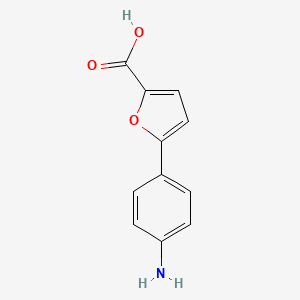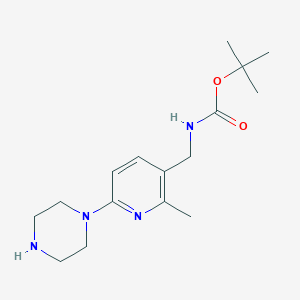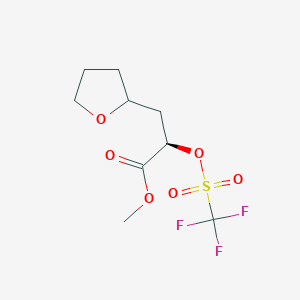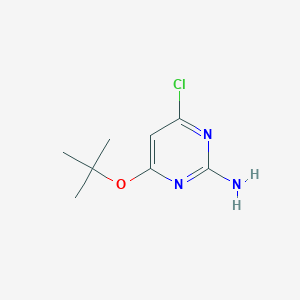
3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorophenyl group at the 3-position, a methyl group at the 4-position, and an amine group at the 5-position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(2-chlorophenyl)-4-methyl-1H-pyrazol-5-one. Finally, the reduction of the pyrazolone using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation produces this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can further modify the functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
科学研究应用
3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-one: This compound is a precursor in the synthesis of 3-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine and shares a similar structure but lacks the amine group.
3-(2-Chlorophenyl)-4-methyl-1H-pyrazole: This compound is similar but does not have the amine group at the 5-position.
Uniqueness
This compound is unique due to the presence of both the chlorophenyl and amine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C10H10ClN3 |
|---|---|
分子量 |
207.66 g/mol |
IUPAC 名称 |
5-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10ClN3/c1-6-9(13-14-10(6)12)7-4-2-3-5-8(7)11/h2-5H,1H3,(H3,12,13,14) |
InChI 键 |
BSPOJAQHGZEBAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11811854.png)




![3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11811871.png)





